molecular formula C6H8N2O4S2 B8647920 Methyl 5-amino-3-(methanesulfonyl)-1,2-thiazole-4-carboxylate CAS No. 651305-81-6

Methyl 5-amino-3-(methanesulfonyl)-1,2-thiazole-4-carboxylate

Cat. No. B8647920
M. Wt: 236.3 g/mol
InChI Key: BQXYSLPBWOOHSX-UHFFFAOYSA-N
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Patent
US07276602B2

Procedure details

In a 3 neck flask fitted with a condenser, compound 16 (1 g, 3.33 mmol) is dissolved in THF (20 mL) and DMF (2 mL) and warmed to 50° C. Ammonia gas is then bubbled into the reaction mixture for 16 hrs. The solvent is then removed in vacuo to provide a crude solid. Water is added to the solid and the mixture is then filtered and washed with water (2×) followed by methylene chloride (5 mL×2) to provide 17 (588 mg, 75%) as a yellow powder. 1H NMR (d6 DMSO): δ 8.11 (2H, br. s), 3.74 (3H, s), 3.30 (3H, s). LRMS (M+): 237.1, (M−): 235.0.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
75%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[C:6]([S:14]([CH3:17])(=[O:16])=[O:15])=[N:7][S:8][C:9]=1S(C)(=O)=O)=[O:4].C[N:19](C=O)C.O>C1COCC1>[CH3:1][O:2][C:3]([C:5]1[C:6]([S:14]([CH3:17])(=[O:16])=[O:15])=[N:7][S:8][C:9]=1[NH2:19])=[O:4]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC(=O)C=1C(=NSC1S(=O)(=O)C)S(=O)(=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 3 neck flask fitted with a condenser
CUSTOM
Type
CUSTOM
Details
Ammonia gas is then bubbled into the reaction mixture for 16 hrs
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvent is then removed in vacuo
CUSTOM
Type
CUSTOM
Details
to provide a crude solid
FILTRATION
Type
FILTRATION
Details
the mixture is then filtered
WASH
Type
WASH
Details
washed with water (2×)

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1C(=NSC1N)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 588 mg
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.